molecular formula C16H23NO2 B8407507 Ethyl p-cyclohexylmethylaminobenzoate

Ethyl p-cyclohexylmethylaminobenzoate

Cat. No.: B8407507
M. Wt: 261.36 g/mol
InChI Key: CHUBZBZHJRMXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl p-cyclohexylmethylaminobenzoate is a benzoate ester derivative featuring a cyclohexylmethylamino substituent at the para position of the aromatic ring. This compound’s synthesis likely involves esterification of p-cyclohexylmethylaminobenzoic acid with ethanol, analogous to methods described for Ethyl 4-aminobenzoate .

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

ethyl 4-(cyclohexylmethylamino)benzoate

InChI

InChI=1S/C16H23NO2/c1-2-19-16(18)14-8-10-15(11-9-14)17-12-13-6-4-3-5-7-13/h8-11,13,17H,2-7,12H2,1H3

InChI Key

CHUBZBZHJRMXNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The substituent at the para position critically influences physicochemical properties and applications. Key analogs include:

Compound Name Molecular Formula Substituent Molecular Weight Key Properties/Applications Reference
Ethyl p-cyclohexylmethylaminobenzoate C₁₇H₂₅NO₂ Cyclohexylmethylamino 275.39 Hypothetical: High lipophilicity; potential use in sustained-release formulations or UV filters
Ethyl 4-aminobenzoate (Benzocaine) C₉H₁₁NO₂ Amino 165.19 Local anesthetic; intermediate in azo dye synthesis
Ethyl p-hydroxybenzoate (Ethylparaben) C₉H₁₀O₃ Hydroxyl 166.18 Antimicrobial preservative (E214) in food and cosmetics
Ethoxylated Ethyl-4-aminobenzoate C₅₉H₁₁₁NO₂₇ Ethoxylated amino 1266.6 Hydrophilic solubilizer in cosmetics; purity >99%
2-ethylhexyl-p-dimethylaminobenzoate (Padimate O) C₁₆H₂₅NO₂ Dimethylamino, ethylhexyl 263.38 UV-B filter in sunscreens; broad absorption (~290–315 nm)

Physicochemical Properties

  • Lipophilicity : The cyclohexylmethyl group in the target compound increases logP compared to Ethylparaben (logP ~1.96) or Benzocaine (logP ~1.87). This enhances membrane permeability but reduces aqueous solubility.
  • Stability: Esters with electron-donating groups (e.g., amino in Benzocaine) are prone to hydrolysis under acidic/basic conditions. The bulky cyclohexyl group may sterically hinder hydrolysis, improving stability .

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